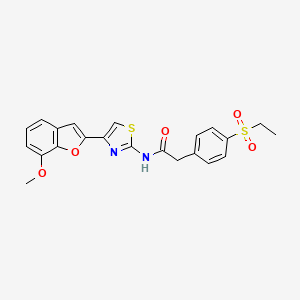
2-(4-(ethylsulfonyl)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(ethylsulfonyl)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H20N2O5S2 and its molecular weight is 456.53. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(ethylsulfonyl)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(ethylsulfonyl)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Activity
The compound’s structural features suggest potential anti-inflammatory effects. Researchers have investigated its ability to modulate inflammatory pathways, such as NF-κB and COX-2. By inhibiting these pathways, it may mitigate inflammation associated with conditions like arthritis, dermatitis, and autoimmune diseases .
Anticancer Properties
Studies have explored the compound’s impact on cancer cells. It appears to interfere with cell proliferation, induce apoptosis, and inhibit angiogenesis. Researchers have tested its efficacy against various cancer types, including breast, lung, and colon cancers. Further investigations are ongoing to understand its mechanisms and optimize its use in cancer therapy .
Antioxidant Effects
The presence of benzofuran and thiazole moieties suggests potential antioxidant activity. The compound may scavenge free radicals, protecting cells from oxidative stress. Antioxidants play a crucial role in preventing age-related diseases and promoting overall health .
Neuroprotective Potential
Given its structural resemblance to certain neuroprotective agents, this compound has piqued interest in neurodegenerative diseases. Researchers have explored its effects on neuronal cell lines and animal models. It may enhance neuronal survival, reduce oxidative damage, and modulate neurotransmitter systems .
Antimicrobial Activity
Preliminary studies indicate that the compound exhibits antimicrobial properties. It has been tested against bacteria, fungi, and even some drug-resistant strains. Researchers are investigating its potential as a novel antimicrobial agent .
properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S2/c1-3-31(26,27)16-9-7-14(8-10-16)11-20(25)24-22-23-17(13-30-22)19-12-15-5-4-6-18(28-2)21(15)29-19/h4-10,12-13H,3,11H2,1-2H3,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEIEUZLCBSJRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2375354.png)
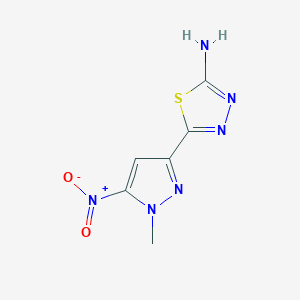
![Methyl [(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)thio]acetate](/img/structure/B2375358.png)
![2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2375360.png)
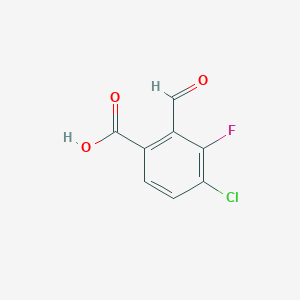

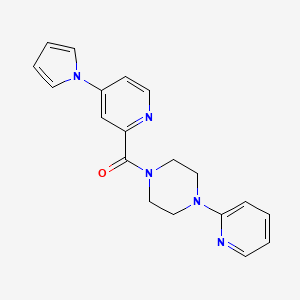
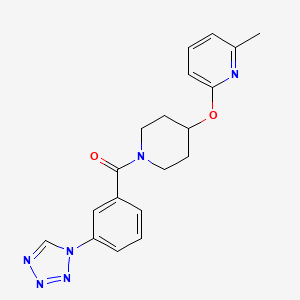
![5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2375368.png)
![4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2375369.png)

![5-acetyl-1-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2375372.png)
![N1-(2-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2375374.png)
